molecular formula C11H16N4 B12521107 Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl- CAS No. 653586-56-2

Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-

Cat. No.: B12521107
CAS No.: 653586-56-2
M. Wt: 204.27 g/mol
InChI Key: IMMZZXUOFPTECT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo-triazine derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-b][1,2,4]triazine derivatives typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium azide .

Industrial Production Methods

Industrial production of pyrazolo[1,5-b][1,2,4]triazine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-b][1,2,4]triazine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-b][1,2,4]triazine derivatives, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl- stands out due to its unique structural features and diverse biological activities.

Properties

CAS No.

653586-56-2

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

7-tert-butyl-2,3-dimethylpyrazolo[1,5-b][1,2,4]triazine

InChI

InChI=1S/C11H16N4/c1-7-8(2)13-15-10(12-7)6-9(14-15)11(3,4)5/h6H,1-5H3

InChI Key

IMMZZXUOFPTECT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2N=C1C)C(C)(C)C

Origin of Product

United States

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